molecular formula C12H9NS B067099 2-(Thiophen-2-yl)indolizine CAS No. 169210-29-1

2-(Thiophen-2-yl)indolizine

Cat. No.: B067099
CAS No.: 169210-29-1
M. Wt: 199.27 g/mol
InChI Key: JVEJVHMWMFXRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-yl)indolizine is an organic compound belonging to the class of thiophenes. It is an aromatic heterocyclic compound that is widely used in organic synthesis and in the study of biological systems. It is a versatile starting material for the synthesis of a variety of compounds with interesting biological properties. The synthesis of this compound can be achieved through a variety of methods, including the use of thiophene-2-carbaldehyde, thiophene-2-carboxylic acid, and thiophene-2-carboxaldehyde.

Scientific Research Applications

  • Synthesis Techniques and Applications :

    • A study by Yang et al. (2018) developed a solvent-free, metal-free, three-component reaction for the synthesis of indolizines, showcasing a straightforward path to construct these compounds under mild conditions (Yang et al., 2018).
    • Liu et al. (2015) and Wu et al. (2017) discussed the synthesis of indolizines via oxidative cross-coupling/cyclization of alkenes and 2-(pyridin-2-yl)acetate derivatives, providing efficient access to diverse indolizines (Liu et al., 2015); (Wu et al., 2017).
  • Antiviral and Antimicrobial Properties :

    • Foster et al. (1995) identified 2-phenyl-indolizine with significant human cytomegalovirus (HCMV) activity, providing insights into its potential antiviral applications (Foster et al., 1995).
    • Naik et al. (2022) synthesized derivatives of indolizine that exhibited anticancer and antimicrobial properties, showcasing their potential in medical applications (Naik et al., 2022).
  • Cancer Research :

    • Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives that demonstrated good antibacterial and antifungal activity, as well as less toxicity, indicating their potential in cancer research (Shareef et al., 2016).
    • Jørgensen et al. (2000) explored the synthesis and pharmacology of pyrrolo[2,1,5-cd]indolizine derivatives with estrogen receptor affinity, which could be relevant in cancer treatment (Jørgensen et al., 2000).
  • Inhibitory Activities on Human Farnesyltransferase :

    • Dumea et al. (2014) discovered that certain indolizine derivatives inhibit human farnesyltransferase, which is significant in the context of cancer and other diseases (Dumea et al., 2014).
  • Optoelectronic and Biomolecular Applications :

    • Amaral et al. (2014) prepared 2,5-diaryl-indolizines with promising optoelectronic properties and potential in biomolecular labeling (Amaral et al., 2014).
  • Nonlinear Optical (NLO) Chromophores :

    • Kalinin et al. (2018) synthesized indolizine-based chromophores for nonlinear optical applications, demonstrating their potential in high-performance materials (Kalinin et al., 2018).

Future Directions

Indolizine and its derivatives have a variety of potential biological activities, and some derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . This suggests that there could be future research directions in exploring these properties further.

Mechanism of Action

Properties

IUPAC Name

2-thiophen-2-ylindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEJVHMWMFXRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357390
Record name 2-(thiophen-2-yl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169210-29-1
Record name 2-(thiophen-2-yl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-2-yl)indolizine
Reactant of Route 2
Reactant of Route 2
2-(Thiophen-2-yl)indolizine
Reactant of Route 3
Reactant of Route 3
2-(Thiophen-2-yl)indolizine
Reactant of Route 4
Reactant of Route 4
2-(Thiophen-2-yl)indolizine
Reactant of Route 5
Reactant of Route 5
2-(Thiophen-2-yl)indolizine
Reactant of Route 6
Reactant of Route 6
2-(Thiophen-2-yl)indolizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.